1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride
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Overview
Description
1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride is a heterocyclic compound with a unique structure that combines elements of pyridine and diazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2,3,4,9-tetrahydro-1H-β-carboline: This compound shares structural similarities with 1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride but differs in its specific functional groups and chemical properties.
1-methyl-9H-pyrido[3,4-b]indole: Another structurally related compound, known for its distinct biological activities and applications.
Uniqueness
This compound is unique due to its specific combination of pyridine and diazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15Cl2N3 |
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Molecular Weight |
236.14 g/mol |
IUPAC Name |
1-methyl-2,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c1-12-6-2-4-11-8-7-10-5-3-9(8)12;;/h3,5,7,11H,2,4,6H2,1H3;2*1H |
InChI Key |
QITOFBDPJFREMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCNC2=C1C=CN=C2.Cl.Cl |
Origin of Product |
United States |
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